N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine
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Overview
Description
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and a diethylethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with N,N-diethylethane-1,2-diamine under suitable reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing compounds, while substitution reactions may result in the formation of new derivatives with different substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways within the cell. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine include other pyrazole derivatives, such as:
- N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)methylamine
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Uniqueness
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the diethylethane-1,2-diamine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications .
Properties
CAS No. |
1856044-42-2 |
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Molecular Formula |
C12H25ClN4 |
Molecular Weight |
260.81 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N',N'-diethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H24N4.ClH/c1-5-16(6-2)8-7-13-9-12-10-15(4)14-11(12)3;/h10,13H,5-9H2,1-4H3;1H |
InChI Key |
NVWZHDLDWCQYDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CN(N=C1C)C.Cl |
Origin of Product |
United States |
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